N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-13-17(18-9-6-12-25-18)21-22(14)11-10-20-19(23)15(2)24-16-7-4-3-5-8-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLBRXFPPAFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(C)OC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could yield a fully hydrogenated product .
Scientific Research Applications
Structural Characteristics
The compound can be characterized by its molecular formula and molecular weight of approximately 351.42 g/mol. The structural composition includes:
- Pyrazole ring : Known for its biological activity, particularly in anti-inflammatory and anticancer applications.
- Thiophene moiety : Often associated with antimicrobial properties and electronic applications.
- Phenoxypropanamide group : This structure can enhance the compound's solubility and bioavailability.
Medicinal Chemistry
The unique combination of functional groups in N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide suggests several potential therapeutic applications:
- Anti-inflammatory Agents : Based on the pyrazole structure, this compound could serve as a lead for developing anti-inflammatory drugs. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are critical in inflammatory processes.
- Antimicrobial Activity : The thiophene component may impart antimicrobial properties, making this compound a candidate for treating infections caused by resistant bacteria or fungi.
- Anticancer Research : The structural features may allow for interactions with biological targets involved in cancer cell proliferation. Compounds with similar structures have shown promise in inhibiting tumor growth.
Material Science
The incorporation of thiophene and pyrazole units into materials can lead to the development of:
- Conductive Polymers : Thiophene derivatives are often used in organic electronics due to their electrical conductivity. This compound could be explored for use in organic photovoltaic cells or organic light-emitting diodes (OLEDs).
- Sensors : The unique electronic properties of thiophene and pyrazole derivatives may be utilized in the design of sensors for detecting environmental pollutants or biological markers.
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives
Compounds such as (7a) and (7b) () feature pyrazole rings linked to thiophene via methanone bridges. Unlike the target compound, these derivatives include amino and hydroxy substituents on the pyrazole, which enhance hydrogen-bonding capacity and solubility.
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a)
This compound () replaces the thiophene moiety with a phenyl group and substitutes the phenoxypropanamide with a trimethylacetamide chain. The phenyl group increases hydrophobicity, while the trimethylacetamide may reduce metabolic stability compared to the target compound’s ethyl-phenoxypropanamide side chain .
Thiophene-Containing Quinolone Derivatives
Foroumadi et al. () synthesized N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones and N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives. These compounds exhibit potent antibacterial activity (MIC values: 0.25–4 µg/mL against S. aureus and E. coli). The bromo and methylthio substituents on thiophene enhance electron-withdrawing effects, improving target binding. In contrast, the target compound’s unsubstituted thiophene and pyrazole-methyl group may reduce antibacterial efficacy but could improve CNS penetration due to reduced polarity .
Thiophen-2-yl Ethylamine Derivatives
Compounds like (d) and (e) () incorporate thiophen-2-yl ethylamine groups into tetrahydronaphthalene scaffolds. These structures prioritize amine oxide or sulfonate functionalities for CNS activity.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity: The target compound’s phenoxypropanamide chain may confer improved metabolic stability over Foroumadi’s quinolones, which are prone to oxidative degradation at the piperazinyl group .
- Synthetic Accessibility: Unlike the multi-step synthesis of ’s pyrazole-thiophene hybrids (requiring malononitrile and sulfur), the target compound’s ethyl linker simplifies functionalization .
Biological Activity
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
The compound has a molecular formula of and a molecular weight of approximately 301.4 g/mol. Its structure includes a pyrazole ring, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in certain metabolic pathways, potentially influencing disease processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting signaling pathways critical for cellular function.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1 .
Antimicrobial Properties
This compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest moderate to strong activity against Gram-positive and Gram-negative bacteria, as well as some fungal strains .
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent .
Data Summary
Q & A
Q. What are the common synthetic routes for preparing N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide?
Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclocondensation and functional group coupling. For pyrazole core formation, 1,3-dipolar cycloaddition of hydrazines with α,β-unsaturated ketones or nitriles is typical (e.g., using thiophene-2-carbaldehyde derivatives as precursors) . The ethylphenoxypropanamide side chain is introduced through nucleophilic substitution or amide coupling under reflux in aprotic solvents like DMF, with triethylamine as a base. Characterization via -/-NMR and FT-IR confirms regioselectivity at the pyrazole N1-position .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies substitution patterns (e.g., thiophen-2-yl protons at δ 6.8–7.4 ppm; pyrazole methyl groups at δ 2.1–2.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities like unreacted thiophene intermediates .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 413.14) .
Advanced Research Questions
Q. How can computational chemistry tools optimize synthesis pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction thermodynamics and transition states. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on PubChem data can prioritize reagent combinations, reducing trial-and-error steps by >40% .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing thiophene vs. pyrazole protons) .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry (e.g., pyrazole-thiophene orientation) .
- Impurity Profiling : Use USP guidelines (e.g., ) to set acceptance criteria (<0.15% for unspecified impurities) via LC-MS/MS .
Q. How can reaction parameters be optimized to enhance yield and selectivity?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time by 30–50% .
- Catalyst Screening : Pd/C or CuI accelerates amide coupling (yield >85%) .
- Temperature Control : Maintaining 60–80°C prevents thiophene ring decomposition .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Mixing Efficiency : Computational fluid dynamics (CFD) models optimize agitation in batch reactors to prevent localized overheating .
- Purification at Scale : Switch from column chromatography to continuous crystallization (e.g., mixed-suspension-mixed-product-removal systems) reduces solvent waste .
- Byproduct Management : In-line FTIR monitors reaction progress to minimize over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
